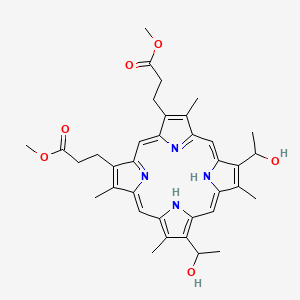

Hematoporphyrin IX dimethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXJDOVVTYSVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hematoporphyrin IX Dimethyl Ester

This guide provides a comprehensive overview and detailed protocol for the synthesis of Hematoporphyrin IX dimethyl ester, a crucial photosensitizer in photodynamic therapy and a valuable intermediate in various biomedical research applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction

Hematoporphyrin IX is a porphyrin derivative prepared from hemin (B1673052), a component of hemoglobin.[1] It is structurally similar to protoporphyrin IX, with the key difference being the hydration of the two vinyl groups to form hydroxyethyl (B10761427) groups.[1] The dimethyl ester form of Hematoporphyrin IX enhances its solubility in organic solvents, facilitating its use and purification in various applications. This guide outlines a common synthetic route starting from hemin, proceeding through the formation of protoporphyrin IX and its subsequent conversion to Hematoporphyrin IX, and culminating in the final esterification step.

Overall Synthesis Workflow

The synthesis of this compound from hemin is a multi-step process that can be summarized in the following workflow:

Detailed Experimental Protocols

This section provides detailed methodologies for each key step in the synthesis of this compound.

3.1. Step 1: Preparation of Protoporphyrin IX from Hemin

This step involves the removal of the central iron atom from hemin.

-

Materials:

-

Hemin

-

Formic acid

-

Iron(II) sulfate (B86663) or other reducing agent

-

Diethyl ether

-

Aqueous HCl

-

-

Procedure:

-

Dissolve hemin in a suitable organic solvent.

-

Add a reducing agent, such as iron(II) sulfate, in an acidic medium (e.g., formic acid) to reduce the Fe(III) to Fe(II).

-

Carefully add aqueous HCl to facilitate the removal of the iron atom.

-

Extract the resulting protoporphyrin IX into an organic layer, typically diethyl ether.

-

Wash the organic layer with water to remove any remaining acid and salts.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude Protoporphyrin IX.

-

3.2. Step 2: Synthesis of Hematoporphyrin IX from Protoporphyrin IX

This step involves the hydration of the two vinyl side chains of Protoporphyrin IX.

-

Materials:

-

Protoporphyrin IX

-

Hydrobromic acid in acetic acid (HBr/AcOH) or another suitable hydrating agent.

-

Sodium bicarbonate solution

-

Dichloromethane (B109758) or chloroform

-

-

Procedure:

-

Dissolve Protoporphyrin IX in a minimal amount of a suitable solvent.

-

Add the hydrating agent (e.g., HBr in acetic acid) and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the acid with a sodium bicarbonate solution.

-

Extract the Hematoporphyrin IX into an organic solvent like dichloromethane or chloroform.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude Hematoporphyrin IX.

-

3.3. Step 3: Synthesis of this compound

This final step involves the esterification of the two carboxylic acid groups of Hematoporphyrin IX.

-

Materials:

-

Hematoporphyrin IX

-

Methanol

-

Concentrated sulfuric acid (as a catalyst)

-

Chloroform

-

Sodium bicarbonate solution

-

-

Procedure:

-

Suspend the crude Hematoporphyrin IX in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, protecting it from light. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the this compound into chloroform.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

3.4. Purification

The crude this compound can be purified using column chromatography on silica (B1680970) gel or by recrystallization from a chloroform/methanol mixture.

Chemical Reaction Pathway

The chemical transformations involved in the synthesis are depicted below:

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of porphyrin dimethyl esters. Note that specific yields and purity can vary depending on the exact reaction conditions and purification methods employed.

| Parameter | Protoporphyrin IX Dimethyl Ester Synthesis (for reference) | Notes |

| Starting Material | Hematoporphyrin | This is the reverse of the hydration step but provides esterification data. |

| Reagents | Methanol, Sulfuric acid (5%) | Esterification conditions. |

| Reaction Time | 12 hours | Esterification reaction time. |

| Conditions | Darkness | Porphyrins are light-sensitive. |

| Purification | Crystallization from CHCl3:MeOH (1:3) | A common method for purifying porphyrin esters. |

| Yield | 79% | Reported yield for the esterification of a similar porphyrin.[2] |

| Purity | Characterized by 1H NMR and UV-Vis | Standard analytical techniques for structure and purity confirmation.[2] |

Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| UV-Vis Spectroscopy | Characteristic Soret band around 400 nm and several Q-bands in the 500-700 nm region in a suitable solvent like chloroform. |

| ¹H NMR Spectroscopy | Resonances corresponding to the methyl groups of the ester, the methyl groups on the porphyrin ring, the meso-protons, the protons of the hydroxyethyl groups, and the propionic acid side chains. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₃₆H₄₂N₄O₆, MW = 626.75 g/mol ). |

Conclusion

This guide provides a detailed protocol for the synthesis of this compound from hemin. The described multi-step process involves the removal of iron from hemin to yield protoporphyrin IX, followed by the hydration of the vinyl groups to form Hematoporphyrin IX, and concluding with the esterification of the carboxylic acid groups. By following the outlined procedures and utilizing appropriate analytical techniques for characterization and purification, researchers can successfully synthesize this important compound for a wide range of scientific applications.

References

An In-Depth Technical Guide to the Chromatographic Purification of Hematoporphyrin IX Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chromatographic techniques used for the purification of Hematoporphyrin IX dimethyl ester, a key photosensitizer in photodynamic therapy and a valuable tool in biochemical research. Detailed methodologies for column chromatography and High-Performance Liquid Chromatography (HPLC) are presented, along with expected outcomes and quantitative data to aid in the development and optimization of purification protocols.

Introduction to this compound and the Importance of Purification

Hematoporphyrin IX is a derivative of protoporphyrin IX, a precursor to heme.[1] Its dimethyl ester form is of significant interest due to its photosensitizing properties, which are harnessed in photodynamic therapy (PDT) for the treatment of various cancers and other diseases. The efficacy and safety of this compound in these applications are critically dependent on its purity. Impurities can lead to altered photophysical properties, reduced therapeutic efficacy, and potential toxicity. Therefore, robust and reproducible purification methods are essential.

Chromatography, a powerful technique for separating mixtures, is the method of choice for purifying this compound. This guide will delve into the two primary chromatographic methods employed for this purpose: silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the preparative purification of organic compounds. The separation is based on the differential adsorption of the components of a mixture to the polar silica gel stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer on the column.

Experimental Protocol

A typical protocol for the purification of this compound using silica gel column chromatography is as follows:

1. Preparation of the Silica Gel Slurry:

-

In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample) into a beaker.

-

Add the initial mobile phase solvent (e.g., a mixture of benzene, ethyl acetate (B1210297), and methanol) to the silica gel to create a slurry with the consistency of a thin paste.

-

Stir the slurry gently with a glass rod to remove any air bubbles.

2. Packing the Column:

-

Secure a glass chromatography column vertically.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Pour a small amount of the initial mobile phase into the column.

-

Carefully pour the silica gel slurry into the column, allowing the silica to settle evenly.

-

Gently tap the sides of the column to ensure uniform packing and remove any air bubbles.

-

Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

Allow the excess solvent to drain until the solvent level is just above the sand layer. Crucially, do not let the column run dry.

3. Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or the initial mobile phase).

-

Carefully apply the sample solution to the top of the silica gel column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just above the sand.

4. Elution:

-

Carefully add the mobile phase to the top of the column.

-

Begin the elution process by opening the stopcock and collecting the eluent in fractions.

-

The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity. For porphyrin esters, a common solvent system is a mixture of benzene, ethyl acetate, and methanol (B129727). The exact ratios may need to be optimized based on the impurity profile of the crude product.[2]

5. Fraction Analysis:

-

Monitor the separation by collecting small fractions and analyzing them by thin-layer chromatography (TLC).

-

Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., the same solvent system used for the column).

-

Visualize the spots under UV light.

-

Combine the fractions containing the pure this compound.

6. Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Quantitative Data

The following table summarizes typical parameters and expected outcomes for the silica gel column chromatography purification of this compound.

| Parameter | Value/Range | Reference |

| Stationary Phase | Silica Gel (e.g., 60 Å, 230-400 mesh) | General Practice |

| Mobile Phase | Benzene-ethyl acetate-methanol mixtures | [2] |

| Sample Load | 1-2% of the silica gel weight | General Practice |

| Expected Purity | >95% | [3] |

| Expected Yield | 60-80% (highly dependent on crude purity) | Estimated |

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers higher resolution and purity compared to traditional column chromatography, making it an excellent choice for the final purification step or for separating closely related impurities. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly used for porphyrin purification.

Experimental Protocol

A general protocol for the preparative RP-HPLC purification of this compound is outlined below. Method optimization will be required based on the specific instrument and column used.

1. System Preparation:

-

Use a preparative HPLC system equipped with a suitable detector (UV-Vis or fluorescence).

-

Install a reversed-phase C18 preparative column.

-

Prepare the mobile phases. A common system for porphyrin separation is a gradient of methanol or acetonitrile (B52724) in an ammonium (B1175870) acetate buffer.[4][5]

2. Sample Preparation:

-

Dissolve the partially purified this compound in a suitable solvent that is compatible with the mobile phase (e.g., methanol or a mixture of the initial mobile phase).

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

3. Chromatographic Conditions:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run a gradient elution program, starting with a higher percentage of the aqueous buffer and gradually increasing the percentage of the organic solvent (methanol or acetonitrile). This will elute the more polar impurities first, followed by the this compound.

-

Monitor the elution profile at a suitable wavelength. Porphyrins have a strong Soret band around 400 nm, which is typically used for detection.

4. Fraction Collection:

-

Collect the fractions corresponding to the main peak of this compound.

5. Product Recovery:

-

Combine the pure fractions.

-

If a volatile buffer like ammonium acetate was used, it can be removed by lyophilization or by evaporating the organic solvent and then extracting the porphyrin into an organic solvent after adjusting the pH of the aqueous residue.

Quantitative Data

The following table provides representative parameters for the preparative HPLC purification of this compound.

| Parameter | Value/Range | Reference |

| Stationary Phase | Reversed-phase C18 (e.g., 5-10 µm particle size) | [4][5] |

| Mobile Phase A | 1.0 M Ammonium acetate buffer (pH 5.16) with 10% acetonitrile | [4] |

| Mobile Phase B | Methanol with 10% acetonitrile | [4] |

| Gradient | Optimized linear gradient from A to B | [4] |

| Flow Rate | Dependent on column dimensions (typically mL/min for preparative scale) | [6] |

| Detection | UV-Vis at ~400 nm or Fluorescence (Excitation: ~400 nm, Emission: ~620 nm) | General Practice |

| Expected Purity | >97% | [3] |

| Expected Yield | >80% from the injected sample | Estimated |

Visualization of the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes described above.

Caption: Workflow for Purification by Silica Gel Column Chromatography.

Caption: Workflow for Purification by Preparative HPLC.

Conclusion

The successful purification of this compound is a critical step in its application for research and drug development. This guide has provided detailed protocols and quantitative data for both silica gel column chromatography and preparative HPLC. While column chromatography serves as an excellent initial purification step for removing bulk impurities, preparative HPLC is indispensable for achieving the high purity levels required for clinical and sensitive biochemical applications. The choice of method, or a combination thereof, will depend on the initial purity of the material and the desired final purity. Careful optimization of the chromatographic conditions is paramount to achieving high yield and purity.

References

- 1. youtube.com [youtube.com]

- 2. [PDF] Analytical and Preparative Thin-Layer Chromatography of Porphyrin Methyl Esters | Semantic Scholar [semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. warwick.ac.uk [warwick.ac.uk]

The Photophysical Landscape of Hematoporphyrin IX Dimethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoporphyrin (B191378) IX dimethyl ester (HPDME) is a key molecule in the field of photodynamic therapy (PDT). As a derivative of hematoporphyrin IX, a major component of Photofrin®, the first clinically approved photosensitizer, HPDME serves as a crucial model compound for understanding the fundamental photophysical and photochemical processes that underpin PDT. Its efficacy as a photosensitizer is intrinsically linked to its ability to absorb light and subsequently generate reactive oxygen species (ROS) that induce cellular damage in target tissues. This technical guide provides a comprehensive overview of the core photophysical properties of HPDME, detailed experimental protocols for their measurement, and a visualization of the key mechanistic pathways.

Core Photophysical Properties

The photophysical behavior of a photosensitizer is dictated by its electronic structure and the surrounding environment. Key parameters include its absorption and emission characteristics, and the quantum yields of various photophysical processes. The following tables summarize the available quantitative data for Hematoporphyrin IX dimethyl ester and its close analog, Protoporphyrin IX dimethyl ester, to provide a comparative overview.

Table 1: Absorption and Emission Properties

| Compound | Solvent | Soret Band (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Peak | Q-Bands (λ_max, nm) | Emission Maxima (λ_em, nm) |

| Protoporphyrin IX dimethyl ester | Chloroform | 407 | 171,000 | 505, 541, 575, 629 | 634, 700 |

| Protoporphyrin IX dimethyl ester | Ether | 404 | 158,000 | Not Specified | Not Specified |

| Protoporphyrin IX dimethyl ester | Pyridine | 409 | 163,000 | Not Specified | Not Specified |

| Protoporphyrin IX dimethyl ester | Dioxane | 406 | 164,000 | Not Specified | Not Specified |

Data for Protoporphyrin IX dimethyl ester is presented as a close structural analog to this compound.[1]

Table 2: Quantum Yields and Lifetimes

| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Phosphorescence Lifetime (τ_P) | Fluorescence Lifetime (τ_F) | Photobleaching Quantum Yield (Φ_pb) |

| This compound | N,N-Dimethylformamide (DMF) | Not Specified | 0.60[2][3] | Not Specified | Not Specified | Not Specified |

| Protoporphyrin IX dimethyl ester | Chloroform | 0.06[1] | Not Specified | Not Specified | Not Specified | Not Specified |

| Hematoporphyrin (Parent Compound) | pH 7.4 Phosphate Buffer | Not Specified | Not Specified | Not Specified | Not Specified | 4.7 x 10⁻⁵[4] |

Experimental Protocols

Accurate determination of photophysical parameters is essential for the evaluation of photosensitizers. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a high-purity solvent (e.g., chloroform) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 in the spectrophotometer.

-

Spectrophotometric Measurement: Record the absorption spectrum of each dilution using a UV-Vis spectrophotometer. The Soret band, the most intense absorption band for porphyrins, is typically found around 400 nm.

-

Data Analysis: According to the Beer-Lambert law (A = εcl), plot the absorbance (A) at the Soret band maximum against the concentration (c). The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and absorption/emission characteristics similar to HPDME. For porphyrins, standards like quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a well-characterized porphyrin derivative are often used.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the HPDME sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement of Absorption and Emission Spectra:

-

Record the absorption spectra of all solutions.

-

Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

-

Data Analysis: The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F,std is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Determination of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (Φ_Δ) is a critical parameter for evaluating the efficacy of a photosensitizer in PDT. An indirect chemical quenching method using 1,3-diphenylisobenzofuran (B146845) (DPBF) is widely used.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of HPDME in a suitable solvent (e.g., DMF).

-

Prepare a stock solution of DPBF in the same solvent. DPBF is light-sensitive and should be handled in the dark.

-

Prepare a solution of a reference photosensitizer with a known Φ_Δ in the same solvent.

-

-

Experimental Setup:

-

In a quartz cuvette, mix the HPDME solution with the DPBF solution. The concentration of HPDME should be such that the absorbance at the irradiation wavelength is low.

-

Saturate the solution with oxygen by bubbling with O₂ gas.

-

-

Irradiation and Monitoring:

-

Irradiate the solution with a monochromatic light source at a wavelength where HPDME absorbs but DPBF does not.

-

Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals during irradiation.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance of DPBF versus the irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.

-

Repeat the experiment with the reference photosensitizer under identical conditions.

-

The singlet oxygen quantum yield of HPDME is calculated using the following equation:

Φ_Δ,sample = Φ_Δ,ref * (k_sample / k_ref) * (I_abs,ref / I_abs,sample)

where:

-

Φ_Δ,ref is the singlet oxygen quantum yield of the reference.

-

k is the rate constant of DPBF degradation (obtained from the slope of the plot).

-

I_abs is the rate of light absorption by the photosensitizer.

-

Mandatory Visualizations

Jablonski Diagram

The Jablonski diagram illustrates the electronic transitions that occur in a photosensitizer upon light absorption.

Caption: Jablonski diagram illustrating the photophysical processes of HPDME.

Experimental Workflow for Singlet Oxygen Quantum Yield Measurement

This diagram outlines the key steps in determining the singlet oxygen quantum yield using the DPBF method.

Caption: Workflow for singlet oxygen quantum yield determination.

Signaling Pathways in Photodynamic Therapy

PDT primarily proceeds through two mechanisms, Type I and Type II photochemical reactions, both originating from the triplet state of the photosensitizer.

Caption: Type I and Type II photochemical pathways in PDT.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of this compound. The tabulated data, while highlighting the need for more comprehensive studies on HPDME in various solvents, offers valuable benchmarks for researchers. The detailed experimental protocols serve as a practical resource for the accurate characterization of this and other photosensitizers. The visualized pathways of photoexcitation and subsequent photochemical reactions provide a clear conceptual framework for the mechanism of action of HPDME in photodynamic therapy. Further research to populate the data gaps, particularly concerning fluorescence and phosphorescence lifetimes in a range of solvents, will undoubtedly contribute to a more complete understanding of this important photosensitizer and aid in the rational design of new and improved agents for PDT.

References

- 1. researchgate.net [researchgate.net]

- 2. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Photochemical Characteristics of Hematoporphyrin IX Dimethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical characteristics of Hematoporphyrin (B191378) IX dimethyl ester (HPDME), a crucial photosensitizer in the field of photodynamic therapy (PDT). This document details its photophysical properties, the mechanisms of its photo-induced cytotoxicity, and the experimental protocols to evaluate its efficacy.

Introduction

Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin, a naturally occurring porphyrin. Its structure, characterized by a porphine (B87208) core with various side chains, enables it to absorb light efficiently, particularly in the visible region of the electromagnetic spectrum. This property is fundamental to its application in PDT, a non-invasive therapeutic strategy for various diseases, including cancer. Upon light activation, HPDME transitions to an excited state, initiating a cascade of photochemical reactions that ultimately lead to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and tissue destruction.

Photophysical and Photochemical Properties

The efficacy of HPDME as a photosensitizer is dictated by its photophysical and photochemical parameters. These include its light absorption and emission characteristics, and the efficiency of generating cytotoxic species upon irradiation.

Absorption and Emission Spectra

The fluorescence emission of these porphyrins typically occurs at longer wavelengths than their absorption. For instance, Protoporphyrin IX dimethyl ester in methanol (B129727) exhibits fluorescence emission.

Quantum Yields

The quantum yield of a photochemical process is a measure of its efficiency. For a photosensitizer, the fluorescence quantum yield (Φf) and the singlet oxygen quantum yield (ΦΔ) are of paramount importance.

A study on this compound in N,N-dimethyl formamide (B127407) (DMF) reported a singlet oxygen quantum yield (ΦΔ) of 0.60.[1][2] The singlet oxygen quantum yields for the related hematoporphyrin derivative (HpD) have been reported to be 0.64 in methanol and vary with concentration in water due to aggregation.[3] The fluorescence quantum yield of the related Protoporphyrin IX dimethyl ester in chloroform (B151607) is 0.06 and 0.1 in methanol.

Table 1: Photochemical Properties of this compound and Related Compounds

| Compound | Solvent | Absorption Maxima (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |

| This compound | DMF | - | - | - | - | 0.60[1][2] |

| Hematoporphyrin derivative (HpD) | Methanol | - | - | - | - | 0.64[3] |

| Hematoporphyrin derivative (HpD) | Water (pH 7.4, monomer) | - | - | - | - | 0.64[3] |

| Hematoporphyrin derivative (HpD) | Water (pH 7.4, dimer) | - | - | - | - | 0.11[3] |

| Protoporphyrin IX dimethyl ester | Chloroform | 408 | 171,000 (at 407 nm)[4] | - | 0.06 | - |

| Protoporphyrin IX dimethyl ester | Methanol | 408 | 166,000 | - | 0.1 | - |

Note: Data for HPDME is limited; values for closely related compounds are provided for reference.

Mechanism of Photodynamic Action and Signaling Pathways

The therapeutic effect of HPDME-mediated PDT stems from its ability to induce cell death, primarily through apoptosis and necrosis. This is initiated by the generation of singlet oxygen, which damages cellular components.

Type II Photochemical Reaction

Upon absorption of light, HPDME is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant mechanism for many porphyrin-based photosensitizers and is known as the Type II photochemical reaction.

Cellular Signaling Pathways

Recent studies have elucidated the molecular signaling pathways modulated by hematoporphyrin derivative (HpD)-mediated PDT. A key pathway affected is the PI3K/AKT/mTOR signaling pathway , which is crucial for cell survival, proliferation, and migration. HpD-PDT has been shown to inhibit this pathway, leading to decreased cell viability and migration, and the induction of apoptosis.[5][6]

Furthermore, HpD-PDT induces apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 .[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the initiator caspase, Caspase-9 , and executioner caspases, ultimately leading to apoptosis.[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the photochemical properties and biological efficacy of HPDME.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The relative method using a chemical quencher is commonly employed to determine ΦΔ.

Materials:

-

This compound (HPDME)

-

1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger

-

A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)

-

Spectrophotometer

-

Light source with a specific wavelength for excitation

-

Oxygen-saturated solvent (e.g., DMF)

Procedure:

-

Prepare solutions of the reference and sample photosensitizers with absorbances between 0.05 and 0.1 at the irradiation wavelength in the chosen solvent.

-

Prepare a stock solution of DPBF in the same solvent.

-

In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should be such that its absorbance at the monitoring wavelength (around 415 nm) is approximately 1.

-

Saturate the solution with oxygen by bubbling with O₂ gas.

-

Irradiate the solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not.

-

Monitor the decrease in the absorbance of DPBF at regular time intervals.

-

Plot the natural logarithm of the absorbance of DPBF versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference.

-

k_sample and k_ref are the slopes of the ln(Abs) vs. time plots for the sample and reference, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.

-

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of apoptosis-related proteins such as Bax, Bcl-2, and cleaved Caspase-9.[10][11][12][13]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.[10]

-

Protein Quantification: Determine protein concentration using a BCA assay.[10]

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Clonogenic Survival Assay

This assay assesses the long-term survival and proliferative capacity of cells after PDT.[14][15][16][17]

Materials:

-

Treated and untreated cells

-

Cell culture plates

-

Complete cell culture medium

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Cell Seeding: Seed a known number of treated and untreated cells into culture plates.

-

Incubation: Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Fixation and Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.

-

Colony Counting: Count the number of colonies in each plate.

-

Calculation of Surviving Fraction:

-

Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) * 100%

-

Surviving Fraction (SF) = PE of treated cells / PE of untreated cells

-

Conclusion

This compound exhibits favorable photochemical characteristics for its use as a photosensitizer in photodynamic therapy. Its ability to efficiently generate singlet oxygen upon light activation and to induce apoptosis through well-defined signaling pathways, such as the inhibition of the PI3K/AKT/mTOR pathway and modulation of the Bax/Bcl-2 axis, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of HPDME and other porphyrin-based photosensitizers for clinical applications. Further research to fully characterize its photophysical properties in a wider range of biological environments will be crucial for optimizing its therapeutic efficacy.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protoporphyrin IX dimethyl ester [omlc.org]

- 5. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Quantum Yield of Hematoporphyrin IX Dimethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and experimental procedures for determining the fluorescence and singlet oxygen quantum yields of Hematoporphyrin IX dimethyl ester (HPDME). This document is intended to serve as a practical resource for researchers in the fields of photodynamic therapy (PDT), photobiology, and materials science.

Introduction to Quantum Yield and its Significance

The quantum yield (Φ) of a photophysical or photochemical process is a fundamental parameter that quantifies its efficiency. It is defined as the ratio of the number of events of interest occurring to the number of photons absorbed by the system. For a photosensitizer like this compound, two quantum yields are of particular importance:

-

Fluorescence Quantum Yield (Φf): This measures the efficiency of the molecule to emit a photon (fluoresce) from its excited singlet state. It is a crucial parameter for applications in bioimaging and fluorescence-based diagnostics.

-

Singlet Oxygen Quantum Yield (ΦΔ): This quantifies the efficiency of the photosensitizer in generating singlet oxygen (¹O₂) upon irradiation. Singlet oxygen is a highly reactive oxygen species and the primary cytotoxic agent in many photodynamic therapy applications.[1] A higher ΦΔ generally correlates with greater PDT efficacy.

The interplay between these two quantum yields is critical. A high fluorescence quantum yield often implies a lower efficiency in populating the triplet state, which is the precursor to singlet oxygen formation, thus leading to a lower singlet oxygen quantum yield.

Quantitative Data for this compound

The following tables summarize the reported quantum yield values for this compound and related compounds. It is important to note that these values can be influenced by the solvent, concentration, and experimental methodology.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of this compound and Related Porphyrins

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| This compound (HPDME) | N,N-dimethyl formamide (B127407) (DMF) | 0.60 | [1] |

| Hematoporphyrin derivative (HpD/HiPorfin) | N,N-dimethyl formamide (DMF) | 0.61 ± 0.03 | [1] |

| Hematoporphyrin monomethyl ether (HMME) | N,N-dimethyl formamide (DMF) | 0.60 ± 0.02 | [1] |

| Photocarcinorin (PsD-007) | N,N-dimethyl formamide (DMF) | 0.59 ± 0.03 | [1] |

Table 2: Fluorescence Quantum Yield (Φf) of Porphyrins Related to this compound

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| Hematoporphyrin derivative (Hiporfin) | Not specified | ~0.013 | |

| Hematoporphyrin monomethyl ether (HMME) | Not specified | ~0.026 | |

| Photocarcinorin (PsD-007) | Not specified | ~0.020 |

Note: A specific fluorescence quantum yield for this compound was not found in the surveyed literature. However, based on the data for structurally similar porphyrins, it is expected to be in the range of 0.01-0.03.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is the most common approach for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

A suitable fluorescence standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

High-purity solvents (e.g., ethanol, DMF)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the chosen fluorescence standard in the appropriate solvent.

-

Prepare a stock solution of this compound in the desired solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Record the absorbance at the excitation wavelength (λex) for each solution. The same excitation wavelength should be used for both the sample and the standard if their absorption spectra overlap.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Measure the fluorescence emission spectrum for each solution of the standard and the sample. It is crucial to use identical experimental settings (e.g., excitation and emission slit widths) for all measurements.

-

Record the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

The data for both should yield a straight line passing through the origin. The slope of this line is the gradient (Grad).

-

The fluorescence quantum yield of the sample (Φf,S) can be calculated using the following equation:

Φf,S = Φf,R * (GradS / GradR) * (nS² / nR²)

Where:

-

Φf,R is the fluorescence quantum yield of the reference standard.

-

GradS and GradR are the gradients of the plots for the sample and the reference, respectively.

-

nS and nR are the refractive indices of the solvents used for the sample and the reference, respectively.

-

Determination of Singlet Oxygen Quantum Yield (Indirect Method using DPBF)

This method relies on the chemical trapping of singlet oxygen by a specific probe, 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with ¹O₂. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

Materials and Equipment:

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

-

Magnetic stirrer and stir bar

-

Quartz cuvettes

-

This compound

-

1,3-diphenylisobenzofuran (DPBF)

-

A suitable reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, Methylene Blue)

-

High-purity, air-saturated solvent (e.g., DMF, DMSO)

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the sample, the reference photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation of DPBF.

-

In a quartz cuvette, prepare a solution containing the photosensitizer (sample or reference) and DPBF. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (~410-420 nm) should be around 1.0.

-

-

Irradiation and Monitoring:

-

Place the cuvette in the spectrophotometer and start stirring.

-

Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.

-

At regular time intervals, record the absorbance of DPBF at its maximum absorption wavelength.

-

-

Data Analysis:

-

Plot the natural logarithm of the DPBF absorbance (ln[A]) versus the irradiation time.

-

The slope of the initial linear portion of this plot gives the observed rate constant (kobs) for the photobleaching of DPBF.

-

The singlet oxygen quantum yield of the sample (ΦΔ,S) can be calculated using the following equation:

ΦΔ,S = ΦΔ,R * (kobs,S / kobs,R) * (Ia,R / Ia,S)

Where:

-

ΦΔ,R is the singlet oxygen quantum yield of the reference photosensitizer.

-

kobs,S and kobs,R are the observed rate constants for DPBF bleaching with the sample and the reference, respectively.

-

Ia,S and Ia,R are the rates of light absorption by the sample and the reference, respectively. These can be determined from the light intensity and the absorbance of the photosensitizers at the irradiation wavelength.

-

Visualizations

The following diagrams illustrate the key processes and workflows involved in the quantum yield determination of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

References

A Technical Guide to the Fluorescence Lifetime of Hematoporphyrin IX Dimethyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescence lifetime characteristics of Hematoporphyrin (B191378) IX dimethyl ester and its closely related derivatives. As a key photosensitizer in photodynamic therapy (PDT), understanding its photophysical properties, particularly its fluorescence lifetime, is critical for optimizing therapeutic protocols and developing novel diagnostic applications. The fluorescence lifetime is highly sensitive to the molecule's microenvironment, offering insights into aggregation states, binding interactions, and cellular uptake.

Quantitative Fluorescence Lifetime Data

The fluorescence lifetime of hematoporphyrin and its derivatives is not an immutable constant but varies significantly with the solvent, concentration, and aggregation state. In general, monomeric forms of the photosensitizer exhibit longer lifetimes, while dimerization and aggregation lead to significant quenching and shorter lifetimes. This phenomenon is a crucial indicator of the photosensitizer's state within biological or chemical systems. For instance, intracellular lifetime measurements of porphyrins often reveal multiple lifetime components, which are generally attributed to monomers (>10 ns), dimers (1.5–3.0 ns), and higher-order aggregates (<1 ns)[1].

The data below, compiled for Hematoporphyrin IX dimethyl ester and its immediate precursors, Protoporphyrin IX (PpIX) and Hematoporphyrin Derivative (HpD), illustrates this environmental sensitivity.

| Compound/Derivative | Solvent/Environment | Fluorescence Lifetime (τ) | Reference Compound State |

| Protoporphyrin IX (PpIX) | Organic Solution | 16.4 ns | Monomer |

| Protoporphyrin IX (PpIX) | Infiltrated HGG Tissue (non-visible fluorescence) | 12.0 ns (median) | Predominantly Monomer |

| Protoporphyrin IX (PpIX) | Low-Grade Glioma (LGG) Core Tumor | 5.2 ns (median) | Mix of Monomer/Aggregates |

| Hematoporphyrin Derivative (HpD) | Phosphate Buffer Saline (PBS) | 3.6 ns | Monomer |

| Protoporphyrin IX (PpIX) | Infiltrated HGG Tissue (visible fluorescence) | 2.9 ns (median) | Increased Aggregation |

| Porphyrins (General) | Intracellular Environment | 1.5 - 3.0 ns | Dimer |

| Porphyrins (General) | Intracellular Environment | < 1.0 ns | Aggregate |

HGG: High-Grade Glioma. Data sourced from multiple studies on porphyrin photophysics.[1][2][3]

Experimental Protocols for Fluorescence Lifetime Measurement

The determination of fluorescence lifetime is primarily accomplished through two sophisticated techniques: Time-Domain and Frequency-Domain spectroscopy.[4] Time-Correlated Single Photon Counting (TCSPC) is the most prevalent time-domain method, valued for its precision and quantitative photon counting capabilities.[4]

Time-Domain Measurement via Time-Correlated Single Photon Counting (TCSPC)

Principle: The sample is excited by a high-repetition-rate, ultrashort pulse of light. The system then measures the arrival time of individual fluorescence photons relative to the excitation pulse. By collecting the arrival times of millions of photons, a histogram is constructed that represents the statistical distribution of the fluorescence decay, from which the lifetime is calculated.[4]

Typical Methodology:

-

Sample Preparation: this compound is dissolved in the solvent of interest to the desired concentration. For cellular studies, cells are incubated with the photosensitizer, followed by washing steps to remove any unbound compound.

-

Excitation Source: A pulsed light source, such as a picosecond laser diode or a mode-locked Ti:Sapphire laser, is used for excitation. The excitation wavelength is chosen to align with an absorption peak of the porphyrin, typically in the Soret band region (e.g., 405 nm).[1]

-

Photon Detection: Emitted photons are collected and passed through a wavelength-selective filter (e.g., a band-pass filter from 580 nm to 720 nm) to isolate the fluorescence signal from scattered excitation light.[1] A high-speed, sensitive detector like a photomultiplier tube (PMT) or an avalanche photodiode (APD) records the single photon events.[4]

-

Timing Electronics: A Time-to-Amplitude Converter (TAC) measures the time delay between the excitation pulse ("start") and the detected photon ("stop").

-

Data Analysis: The collected timing data is histogrammed to form a decay curve. This curve is then fitted to a multi-exponential decay model to extract the fluorescence lifetime(s) and their respective contributions. The goodness of the fit is often evaluated using a χ² value.[4]

Frequency-Domain Measurement

Principle: In the frequency-domain method, the sample is excited with light whose intensity is modulated sinusoidally at a high frequency. The resulting fluorescence emission is also modulated at the same frequency but is phase-shifted and demodulated (reduced in amplitude) relative to the excitation light. The fluorescence lifetime can be calculated from the measured phase shift and demodulation factor.[5]

Typical Methodology:

-

Excitation Source: A continuous wave (CW) light source, such as a laser or LED, is modulated at one or more high frequencies using an acousto-optic or electro-optic modulator.

-

Detection: The emitted fluorescence is detected by a gain-modulated PMT.

-

Data Acquisition: The system measures the phase difference (φ) and the modulation ratio (M) between the emitted fluorescence and the excitation light.

-

Lifetime Calculation: The phase lifetime (τ_φ) and modulation lifetime (τ_M) are calculated from these measurements. For a single exponential decay, these two values are identical.

Visualized Workflows and Relationships

To clarify the experimental processes and the underlying photophysical principles, the following diagrams illustrate the key workflows and logical relationships.

References

- 1. Fluorescence Lifetime Imaging Microscopy of Porphyrins in Helicobacter pylori Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Probing the Supramolecular Chemistry of Hematoporphyrin IX Dimethyl Ester: A Technical Guide to Aggregation and Dimerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical phenomena of aggregation and dimerization of Hematoporphyrin (B191378) IX dimethyl ester, a key photosensitizer in various biomedical applications. Understanding these processes is paramount for optimizing its efficacy in photodynamic therapy and other therapeutic modalities. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying logical frameworks governing these molecular interactions.

Quantitative Analysis of Dimerization

The self-aggregation of porphyrins in aqueous solutions is a well-documented phenomenon, primarily driven by solvophobic forces. For hematoporphyrin and its derivatives, this process is often characterized by the formation of dimers. The equilibrium between the monomeric (M) and dimeric (D) states can be quantified by the dimerization equilibrium constant (Kd).

While specific thermodynamic data for Hematoporphyrin IX dimethyl ester is not extensively published, valuable insights can be drawn from closely related porphyrin species. The following table summarizes key quantitative parameters for hematoporphyrin and deuteroporphyrin (B1211107) IX, offering a comparative baseline for researchers.

| Porphyrin Derivative | Dimerization Equilibrium Constant (Kd) (M-1) | Temperature (°C) | pH | Thermodynamic Parameters | Reference |

| Hematoporphyrin | 2.8 x 105 | 37 | Neutral | Not Reported | [1] |

| Hematoporphyrin Derivative | 1.9 x 106 | 37 | Neutral | Not Reported | [1] |

| Deuteroporphyrin IX | 2.3 x 106 | 25 | Neutral | ΔG⁰ = -36.4 kJ·mol-1 | [2][3] |

| ΔH⁰ = -46.0 kJ·mol-1 | [2][3] | ||||

| ΔS⁰ = -32.2 J·K-1·mol-1 | [2][3] |

Note: The negative enthalpy change (ΔH⁰) for deuteroporphyrin IX indicates that the dimerization process is enthalpy-driven. The decrease in dimerization with increasing temperature is a common characteristic for these species.[2][3]

Experimental Protocols for Aggregation and Dimerization Studies

The investigation of this compound aggregation and dimerization predominantly relies on spectroscopic techniques. UV-Vis absorption and fluorescence spectroscopy are powerful tools for monitoring the changes in the electronic environment of the porphyrin macrocycle upon self-association.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique to observe porphyrin aggregation. The formation of aggregates leads to characteristic changes in the Soret band, the most intense absorption band in the porphyrin spectrum. H-type aggregates (face-to-face) typically result in a blue shift of the Soret band, while J-type aggregates (edge-to-edge) cause a red shift. Deviations from the Beer-Lambert law are also indicative of aggregation.[4][5]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) where it exists predominantly as a monomer.

-

Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to achieve a range of concentrations.

-

Spectrophotometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from approximately 300 nm to 700 nm to cover the Soret and Q-bands.

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

-

Data Acquisition:

-

Record the absorption spectrum for each concentration.

-

Use the aqueous buffer as a blank.

-

-

Data Analysis:

-

Plot absorbance at the Soret band maximum versus concentration to check for deviations from the Beer-Lambert law.

-

Analyze the shifts in the Soret band maximum as a function of concentration to identify the type of aggregation (H- or J-type).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying porphyrin dimerization. The fluorescence quantum yield of the dimer is often significantly lower than that of the monomer, leading to fluorescence quenching upon aggregation.

Methodology:

-

Preparation of Solutions: Prepare a series of solutions with varying concentrations of this compound in the desired aqueous medium, similar to the UV-Vis protocol.

-

Spectrofluorometer Setup:

-

Use a sensitive spectrofluorometer.

-

Set the excitation wavelength at or near the Soret band maximum of the monomer.

-

Set the emission scan range to capture the characteristic Q-band fluorescence of the porphyrin (typically in the 600-700 nm range).

-

Define the excitation and emission slit widths (e.g., 2.5 nm).[6]

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum for each concentration.

-

-

Data Analysis:

-

Analyze the decrease in fluorescence intensity as a function of increasing concentration.

-

The dimerization constant (Kd) can be calculated by fitting the fluorescence data to a monomer-dimer equilibrium model.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the aggregates. Intermolecular interactions in the dimer can be identified through changes in chemical shifts and the appearance of new cross-peaks in 2D NMR spectra.

Methodology:

-

Sample Preparation: Prepare a sample of this compound in a deuterated solvent mixture that promotes aggregation (e.g., D₂O with a small amount of a co-solvent like DMSO-d₆).

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer.

-

Acquire ¹H NMR spectra to observe changes in chemical shifts upon aggregation.

-

Perform 2D NMR experiments, such as NOESY or ROESY, to identify through-space interactions between protons of the interacting porphyrin units.

-

-

Data Analysis:

-

Analyze the changes in proton chemical shifts to understand the geometry of the dimer.

-

Use the cross-peak information from 2D NMR to build a structural model of the dimer.

-

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the study of this compound aggregation and dimerization.

Caption: UV-Vis Spectroscopy Experimental Workflow.

Caption: Logical Relationship of Monomer-Dimer Equilibrium.

Caption: Logical Flow from Observation to Quantitative Analysis.

References

- 1. Studies of hematoporphyrin and hematoporphyrin derivative equilibria in heterogeneous systems. Porphyrin-liposome binding and porphyrin aqueous dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamics of porphyrin dimerization in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamics of porphyrin dimerization in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. UV-visible spectral analysis on the aggregation forms of an amphiphilic porphyrin - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 6. arrow.tudublin.ie [arrow.tudublin.ie]

Singlet Oxygen Generation by Hematoporphyrin IX Dimethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the generation of singlet oxygen (¹O₂) by Hematoporphyrin IX dimethyl ester (HPDME), a key photosensitizer in photodynamic therapy (PDT). This document details the core photophysical properties, quantitative data on singlet oxygen quantum yields, detailed experimental protocols for its detection, and the subsequent cellular signaling pathways initiated by this highly reactive oxygen species.

Introduction to this compound and Singlet Oxygen

This compound is a porphyrin derivative widely utilized as a photosensitizer in biomedical research, particularly in the field of photodynamic therapy.[1] Upon absorption of light of a specific wavelength, HPDME transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.[2] This excited triplet state of HPDME can then transfer its energy to molecular oxygen (³O₂) in the surrounding environment, converting it into the highly cytotoxic singlet oxygen (¹O₂).[3][4] This Type II photochemical reaction is the primary mechanism of action for HPDME in PDT, leading to oxidative damage of cellular components and subsequent cell death.[2][4]

Photophysical and Photochemical Properties

The efficiency of a photosensitizer in generating singlet oxygen is determined by its photophysical properties, most notably its triplet state characteristics and singlet oxygen quantum yield (ΦΔ).

Table 1: Photophysical Properties of Porphyrin Derivatives

| Property | Value | Compound | Solvent |

| Triplet State Lifetime (τT) | 240 µs | Protoporphyrin IX dimethyl ester | Benzene |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.60 | This compound | DMF |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.64 | Hematoporphyrin Derivative (monomer) | Methanol, Water (pH 7.4) |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.11 | Hematoporphyrin Derivative (dimer) | Water (pH 7.4) |

Note: Protoporphyrin IX dimethyl ester is structurally very similar to this compound and its triplet state lifetime is a relevant approximation.

Quantitative Measurement of Singlet Oxygen Generation

The generation of singlet oxygen by HPDME can be quantified using both indirect chemical trapping methods and direct spectroscopic techniques.

Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (B146845) (DPBF)

This method relies on the reaction of singlet oxygen with a chemical probe, 1,3-diphenylisobenzofuran (DPBF), which results in the bleaching of DPBF's characteristic absorption spectrum.[5][6] The rate of this bleaching is proportional to the rate of singlet oxygen production.

-

Materials and Reagents:

-

This compound (HPDME)

-

1,3-Diphenylisobenzofuran (DPBF)

-

A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, 2I-BOD)[7]

-

Spectroscopic grade solvent (e.g., N,N-Dimethylformamide - DMF, Ethanol)[5][8]

-

Cuvettes (quartz, 1 cm path length)

-

Light source with a specific wavelength for excitation (e.g., laser, LED)[7][8]

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of HPDME and the reference photosensitizer in the chosen solvent. The concentration should be adjusted to have an optical density (absorbance) of approximately 0.1 at the excitation wavelength.[8]

-

Prepare a stock solution of DPBF in the same solvent. The concentration should be such that the initial absorbance at its maximum absorption wavelength (around 410-415 nm) is approximately 1.0.[5][8]

-

In a quartz cuvette, mix the HPDME solution with the DPBF solution. The final concentration of HPDME should be in the micromolar range (e.g., 1-2 µM), and the DPBF concentration should be around 50-100 µM.[5]

-

Saturate the solution with molecular oxygen by bubbling O₂ gas through it for a few minutes.

-

Place the cuvette in the spectrophotometer and record the initial absorbance spectrum of DPBF.

-

Irradiate the sample with the light source at a constant intensity.

-

At regular time intervals, stop the irradiation and record the full UV-Vis spectrum, paying close attention to the decrease in absorbance of DPBF at its maximum.[8][9]

-

Repeat the experiment using the reference photosensitizer under identical conditions.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum wavelength versus the irradiation time for both HPDME and the reference photosensitizer.

-

Determine the slope of the initial linear portion of these plots.

-

Calculate the singlet oxygen quantum yield (ΦΔ) of HPDME using the following equation[8]: ΦΔ (HPDME) = ΦΔ (ref) × (k (HPDME) / k (ref)) × (Iabs (ref) / Iabs (HPDME)) Where:

-

ΦΔ (ref) is the known singlet oxygen quantum yield of the reference photosensitizer.

-

k is the slope of the DPBF absorbance decay plot.

-

Iabs is the light intensity absorbed by the photosensitizer, which can be calculated as Iabs = 1 - 10^(-Abs), where Abs is the absorbance of the photosensitizer at the irradiation wavelength.[8]

-

-

References

- 1. mdpi.com [mdpi.com]

- 2. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Hematoporphyrin IX Dimethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic analysis techniques for Hematoporphyrin (B191378) IX dimethyl ester. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development, particularly in the field of photodynamic therapy (PDT), where this molecule is of significant interest. This guide includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of key experimental workflows.

Introduction to Hematoporphyrin IX Dimethyl Ester

This compound is a derivative of hematoporphyrin, a naturally occurring porphyrin. Its structure, characterized by a tetrapyrrole macrocycle, gives rise to its unique photophysical properties, making it an effective photosensitizer. In the presence of light and oxygen, it can generate reactive oxygen species (ROS), a property harnessed in photodynamic therapy for the targeted destruction of cancer cells. Accurate and thorough spectroscopic analysis is paramount for its characterization, quality control, and for understanding its mechanism of action in biological systems.

Chemical Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its close analogs. Porphyrin spectra are highly sensitive to the solvent and aggregation state.

UV-Visible (UV-Vis) Absorption Spectroscopy

Porphyrins exhibit a characteristic intense absorption band known as the Soret band (or B band) in the near-UV region, and several weaker bands in the visible region called Q bands.

| Solvent System | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Peak |

| Dichloromethane | ~400 | ~500, ~535, ~570, ~622 | Not explicitly found for this compound, but for Protoporphyrin IX dimethyl ester in chloroform, ε is ~171,000. |

| DMSO | 401 | 498, 532, 569, 622 (for a hematoporphyrin derivative) | Data not available |

Data for a hematoporphyrin derivative is included for reference.

Fluorescence Spectroscopy

This compound is fluorescent, emitting light in the red region of the visible spectrum upon excitation.

| Solvent System | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| DMSO | ~400 | ~620, ~685 | Not explicitly found for this compound. For a hematoporphyrin derivative (HpD), Φ_F is ~0.013. For the related Protoporphyrin IX dimethyl ester in chloroform, Φ_F is 0.06.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromatic nature of the porphyrin macrocycle results in a characteristic wide range of chemical shifts in ¹H NMR spectroscopy.

¹H NMR (CDCl₃):

| Proton Type | Chemical Shift (δ, ppm) |

| Meso-H | 9.0 - 10.5 |

| CH₃ | 3.4 - 3.8 |

| CH₂CH₂COOCH₃ (α-CH₂) | ~4.3 |

| CH₂CH₂COOCH₃ (β-CH₂) | ~3.2 |

| CH(OH)CH₃ (CH) | ~6.2 |

| CH(OH)CH₃ (CH₃) | ~2.2 |

| OCH₃ (ester) | ~3.6 |

| NH (internal) | -3.0 to -4.0 |

Note: These are typical chemical shift ranges for porphyrins. Specific assignments for this compound were not found in the search results.

¹³C NMR (CDCl₃):

| Carbon Type | Chemical Shift (δ, ppm) |

| Meso-C | 95 - 105 |

| α-pyrrolic C | 145 - 155 |

| β-pyrrolic C | 135 - 145 |

| CH₃ | 11 - 15 |

| CH₂CH₂COOCH₃ (CH₂) | 21 - 23, 36 - 38 |

| CH₂CH₂COOCH₃ (COO) | ~173 |

| CH(OH)CH₃ (CH) | ~65 |

| CH(OH)CH₃ (CH₃) | ~25 |

| OCH₃ (ester) | ~51 |

Note: These are typical chemical shift ranges for porphyrins. Specific assignments for this compound were not found in the search results.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the mass analysis of porphyrins.

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| ESI Positive | ~627.3 | Loss of one or both hydroxyethyl (B10761427) groups. For Hematoporphyrin IX, a fragment at m/z 511 corresponding to the loss of two hydroxyethyl groups has been reported.[5][6] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (hydroxyethyl) | 3200 - 3600 (broad) |

| N-H Stretch (pyrrole) | ~3320 |

| C-H Stretch (aromatic, aliphatic) | 2850 - 3100 |

| C=O Stretch (ester) | ~1735 |

| C=C, C=N Stretch (macrocycle) | 1500 - 1650 |

| Metal-Nitrogen Stretch | ~350 (in metal complexes)[7] |

Note: Specific peak values for this compound were not found, so typical ranges for the functional groups are provided.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or DMSO)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 350 nm to 700 nm.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and perform a baseline correction.

-

Sample Measurement: Record the absorbance spectra of each of the diluted solutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands.

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at the Soret band maximum, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission maxima and the fluorescence quantum yield (Φ_F) of this compound.

Materials:

-

This compound solutions of known concentration (as prepared for UV-Vis)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, or a porphyrin standard like tetraphenylporphyrin)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of the most intense emission peak (determined from a preliminary scan, e.g., ~620 nm).

-

Scan the excitation monochromator over a range that includes the Soret and Q bands (e.g., 350-600 nm).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of the Soret band maximum.

-

Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., 420-800 nm).

-

-

Quantum Yield Determination (Comparative Method):

-

Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.[8]

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curve for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-